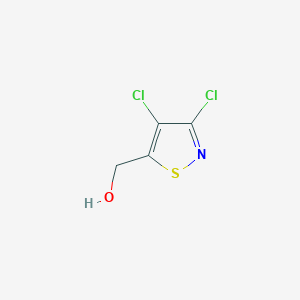

(dichloro-1,2-thiazol-5-yl)methanol

Description

Properties

IUPAC Name |

(3,4-dichloro-1,2-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-7-4(3)6/h8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPGIHUMECXCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=NS1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dichloro-1,2-thiazol-5-yl)methanol typically involves the chlorination of thiazole derivatives followed by the introduction of a hydroxymethyl group. One common method is the reaction of 2-aminothiazole with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 5 positions of the thiazole ring. The resulting dichlorothiazole is then treated with formaldehyde in the presence of a base to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydroxymethylation reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(dichloro-1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxymethyl group to a methyl group.

Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkyl halides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dechlorinated or methylated derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including (dichloro-1,2-thiazol-5-yl)methanol, exhibit significant antimicrobial properties. In a study involving a library of 1,2,3-dithiazoles, compounds were tested against various fungal pathogens. For instance, a derivative demonstrated a 90% reduction in the infection caused by Alternaria solani when applied at a concentration of 250 ppm .

| Compound | Target Pathogen | Concentration (ppm) | Efficacy (%) |

|---|---|---|---|

| 30 | Alternaria solani | 250 | 90 |

| 32 | Phytophthora infestans | 250 | 97 |

| 35 | Botrytis cinerea | 40 | 92 |

Anticancer Properties

The anticancer potential of thiazole derivatives has been explored extensively. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted that thiazole derivatives could effectively target cancer cells while sparing normal cells, making them promising candidates for further drug development .

Herbicidal Activity

| Herbicide Derivative | Target Weed | Efficacy (%) |

|---|---|---|

| (Z)-4-chloro-N-(p-tolyl)-5H-1,2,3-dithiazol-5-imine | Amaranthus retroflexus | 90 |

| (Z)-4-chloro-N-(phenyl)-5H-1,2,3-dithiazol-5-imine | Brassica arvensis | Total Control |

Synthesis of Functional Materials

Thiazole derivatives are also utilized in the synthesis of functional materials. Their unique chemical properties allow them to be incorporated into polymers and coatings that exhibit enhanced durability and resistance to environmental degradation . The incorporation of dichloro-thiazole units into polymer matrices has shown to improve mechanical properties significantly.

Mechanism of Action

The mechanism of action of (dichloro-1,2-thiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties. It can also interact with cellular receptors and signaling pathways to exert its anti-inflammatory and anticancer effects. The exact molecular targets and pathways vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (dichloro-1,2-thiazol-5-yl)methanol with analogous thiazole derivatives:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The dichloro substitution in the target compound likely increases electrophilicity compared to bromo-methoxy analogs, enhancing reactivity in nucleophilic substitutions .

- Solubility: Methanol and acetic acid derivatives (e.g., entries 1, 4) exhibit higher polarity than halogenated ketones (entry 3), suggesting better aqueous solubility .

Biological Activity

The compound (dichloro-1,2-thiazol-5-yl)methanol is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables, case studies, and research findings.

Thiazole derivatives, including this compound, exert their biological effects through various mechanisms:

- Target Interactions : These compounds often interact with specific biomolecules such as enzymes and receptors, leading to inhibition or activation of biochemical pathways.

- Biochemical Pathways : They influence pathways related to oxidative stress, inflammation, and cell proliferation.

- Pharmacokinetics : The solubility profile of thiazole derivatives affects their absorption and distribution within biological systems.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. For instance:

- Antibacterial Effects : Research indicates that thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against various bacterial strains .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 5a | Staphylococcus aureus | 3.9 |

| 5b | Escherichia coli | >100 |

| 12d | MRSA | 25 |

Antifungal Activity

Thiazole derivatives also display antifungal properties. For example:

- Activity Against Fungi : Compounds have shown effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .

| Compound | Fungal Strain | MIC (mM) |

|---|---|---|

| 2c | Candida albicans | 3.92 |

| 5b | Aspergillus niger | 4.01 |

Anticancer Activity

The anticancer potential of thiazole derivatives is notable:

- Cell Line Studies : Various thiazole compounds have been tested against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For instance, compound 19 demonstrated strong selectivity with IC50 values significantly lower than traditional chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 19 | A549 | <10 |

| 13 | Jurkat | <5 |

Case Studies

Several studies highlight the efficacy of thiazole derivatives in clinical settings:

- Study on MRSA : Mohammad et al. identified a novel thiazole compound with potent antimicrobial activity against MRSA strains, achieving an MIC of 25 μg/mL compared to standard antibiotics .

- Antitumor Activity : Evren et al. synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, which exhibited selective cytotoxicity against cancer cell lines with IC50 values indicating strong potential for further development .

Q & A

Q. What are the standard synthetic routes for (dichloro-1,2-thiazol-5-yl)methanol, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : Synthesis typically involves halogenation and functionalization of the thiazole core. For example, alkylation or substitution reactions on pre-formed thiazole intermediates (e.g., bromo- or methoxy-substituted thiazoles) are common, as seen in analogous compounds like 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide . Optimization includes controlling temperature (e.g., reflux in propan-2-ol ), stoichiometric ratios of reagents (e.g., alkyl bromides ), and purification via recrystallization from methanol . Monitoring by TLC or HPLC ensures purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze , , and NMR to verify substituent positions and chlorine integration.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., Mol. Wt. ~193.04 Da for CHClNOS) .

- X-ray Crystallography : Refinement using maximum-likelihood methods (e.g., REFMAC ) resolves ambiguities in heavy-atom positions, particularly for dichloro substituents.

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in amber glass bottles under inert gas (N) at 4°C to prevent degradation. Solubility in DMSO or methanol (as seen in related thiazoles ) facilitates biological assays. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) are critical for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for physicochemical properties like collision cross-sections or dipole moments?

- Methodological Answer :

- Collision Cross-Sections : Compare experimental ion mobility spectrometry (IMS) data with computational predictions (e.g., molecular dynamics simulations). For example, discrepancies in thiazole derivatives’ cross-sections may arise from conformational flexibility .

- Dipole Moments : Use density functional theory (DFT) with solvent models (e.g., COSMO) to align with experimental dielectric constant measurements .

Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in anticancer or antimicrobial studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays ).

- Cellular Pathways : Employ RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment (e.g., dose-dependent cytotoxicity via MTT assays ).

- Receptor Binding : Radioligand displacement assays (e.g., -labeled competitors) quantify affinity for targets like GPCRs .

Q. How can structural analogs of this compound be designed to enhance bioactivity while reducing toxicity?

- Methodological Answer :

- SAR Studies : Modify substituents (e.g., replacing chlorine with methyl or methoxy groups ) and test cytotoxicity (IC) across cancer cell lines .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, as seen in triazole derivatives .

- Toxicity Screening : Use zebrafish or murine models to assess hepatotoxicity and neurotoxicity .

Data Analysis and Refinement

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values .

- Error Estimation : Use bootstrapping or Monte Carlo simulations to quantify confidence intervals .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Q. How can crystallographic refinement address ambiguities in electron density maps for halogenated thiazoles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.